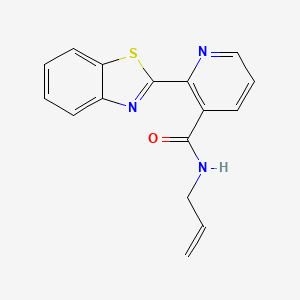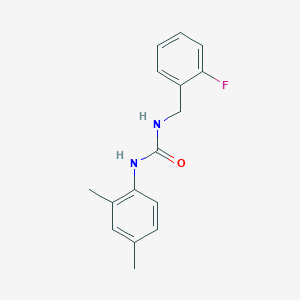
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide leads to the suppression of B-cell receptor signaling, which in turn leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects. It inhibits BTK phosphorylation, which is necessary for B-cell receptor signaling. 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide also inhibits the activation of downstream signaling molecules, such as AKT and ERK. In addition, 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to have a favorable safety profile in preclinical studies. However, there are also limitations to using 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments. Its effectiveness may vary depending on the type of cancer being studied, and it may not be effective for all types of cancer.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide. One direction is to further investigate its effectiveness in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its effectiveness in clinical trials for the treatment of various types of cancer. In addition, further studies are needed to understand the mechanisms of resistance to 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide and to develop strategies to overcome this resistance. Finally, there is a need to develop more potent and selective inhibitors of BTK for the treatment of cancer.
Synthesemethoden
The synthesis of 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide involves several steps. The first step is the reaction of 2-tert-butylphenol with tert-butyl chloroacetate to form 2-tert-butylphenoxyacetate. The second step is the reaction of 2-tert-butylphenoxyacetate with 4-pyridinemethanamine to form 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide (2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide). The purity of 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition, 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a favorable safety profile in preclinical studies.
Eigenschaften
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-6-4-5-7-16(15)22-13-17(21)20-12-14-8-10-19-11-9-14/h4-11H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFNGBMIULQLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5494337.png)

![5-fluoro-2-(1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B5494345.png)
![4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5494348.png)
![7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5494366.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494386.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide](/img/structure/B5494392.png)
![{2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid](/img/structure/B5494396.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine](/img/structure/B5494402.png)

![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5494414.png)
![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5494453.png)
![N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5494458.png)